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Compound of Interest

Compound Name: Morpholine, 4-(1-cyclohexen-1-yl)-

Cat. No.: B147254

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-(1-cyclohexen-1-yl)morpholine, a versatile intermediate in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for data acquisition. This
information is crucial for the unambiguous identification and characterization of this compound
in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for 4-(1-cyclohexen-1-yl)morpholine is summarized in the following
tables, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: *H NMR Data for 4-(1-cyclohexen-1-yl)morpholine
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~4.75 t 1H =CH (vinyl)
~3.70 t 4H -N-CHz- (morpholine)
~2.75 t 4H -O-CHz- (morpholine)
~2.15 m 4H Allylic CHz
~1.65 m 4H CH:

Table 2: 13C NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (6) ppm Assignment
~135.0 =C-N (vinylic)

~100.0 =CH (vinylic)

~67.0 -O-CH3z- (morpholine)
~50.0 -N-CHz- (morpholine)
~29.0 Allylic CH2

~25.0 CH:z

~23.0 CH2

Table 3: >N NMR Data for 4-(1-cyclohexen-1-yl)morpholine

Chemical Shift (d) ppm

Reference

Not explicitly found in search results

Expected in the enamine region

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
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Table 4: IR Absorption Data for 4-(1-cyclohexen-1-yl)morpholine

Wavenumber (cm~?) Intensity Assignment

~2930 Strong C-H stretch (alkane)
~2850 Strong C-H stretch (alkane)
~1650 Medium C=C stretch (enamine)
~1120 Strong C-O-C stretch (ether)
~1115 Strong C-N stretch (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 5: Mass Spectrometry Data for 4-(1-cyclohexen-1-yl)morpholine

m/z Relative Intensity Assignment

167 High [M]* (Molecular lon)
108 Moderate [M - C4H7O]*

166 Moderate [M - H]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy

e Sample Preparation: A sample of 5-10 mg of 4-(1-cyclohexen-1-yl)morpholine is dissolved in
approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean NMR
tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (&
0.00 ppm).
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o Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a
proton frequency of 300 MHz or higher. For *H NMR, standard pulse sequences are used.
For 13C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for
each unique carbon.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
internal standard.

Infrared (IR) Spectroscopy

As a liquid, the IR spectrum of 4-(1-cyclohexen-1-yl)morpholine can be obtained using the
following methods:

e Neat Liquid (Capillary Cell): A drop of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

o Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR
crystal (e.g., diamond or zinc selenide).

The spectrum is typically recorded over the range of 4000-400 cm~1. A background spectrum of
the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is typically introduced into the mass spectrometer via a
Gas Chromatography (GC) system for separation and purification. A dilute solution of the
compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the
GC.

 lonization: As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (El) is a common method, where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing ionization and
fragmentation.

e Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a
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quadrupole).

o Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated, plotting relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of 4-(1-cyclohexen-1-yl)morpholine.

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy
Acquire Mass Spectrum Acquire IR Spectrum Acquire H NMR Spectrum Acquire 3C NMR Spectrum
Provides Provides
\ A A Y
Molecular lon Peak (m/z = 167) | | Functional Group Information Carbon-Hydrogen Framework
Fragmentation Pattern _‘ (C=C, C-O-C, C-N) Connectivity Information

Structural Elucidation

Confirm Structure of

4-(1-cyclohexen-1-yl)morpholine

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 4-(1-cyclohexen-1-yl)morpholine
using spectroscopic methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b147254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

